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For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA), a chiral amino acid and an analog of γ-

aminobutyric acid (GABA), has garnered significant interest in the scientific community for its

diverse biological activities and potential therapeutic applications. This technical guide provides

an in-depth review of the existing literature on S-AHBA, focusing on its synthesis, biological

functions, and relevant experimental protocols.

Physicochemical Properties
S-AHBA is a white to off-white crystalline powder with the following properties:

Property Value Reference

CAS Number 40371-51-5 N/A

Molecular Formula C₄H₉NO₃ N/A

Molecular Weight 119.12 g/mol N/A

Melting Point 196 - 206 °C [Chem-Impex]

Optical Rotation [α]²⁰D -28.5 to -32.5° (c=1 in H₂O) [Chem-Impex]
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Synthesis of (S)-(-)-4-Amino-2-hydroxybutyric Acid
The enantioselective synthesis of S-AHBA is crucial for its application in research and drug

development. Two primary synthetic routes have been described in the literature: chemical

synthesis from L-asparagine and biocatalytic synthesis via yeast-catalyzed reduction.

Experimental Protocol: Synthesis from L-Asparagine
This method involves the deamination of L-asparagine to form L-2-hydroxysuccinamic acid,

followed by dehydration and subsequent reduction. A patent describes a process that results in

a yield of 50-61% with a final product melting point of 197-198.5°C and an optical rotation of

-28.2° (c=1.2, water)[1].

Detailed Steps:

Deamination of L-Asparagine: L-asparagine monohydrate (90 mmol) is dissolved in 20%

aqueous acetic acid (136 ml). The solution is cooled to 5°C, and a solution of sodium nitrite

(133 mmol) in water (45 ml) is added dropwise. The mixture is allowed to stand at ambient

temperature overnight.

Purification of L-2-Hydroxysuccinamic Acid: The reaction mixture is treated with ethylene

diamine to decompose excess sodium nitrite. The solution is then passed through a cation-

exchange resin column (H⁺ form). The eluate is collected and processed to yield L-2-

hydroxysuccinamic acid.

Dehydration and Nitrile Formation: The resulting L-2-hydroxysuccinamic acid is dehydrated

using an alkanoic acid anhydride in liquid pyridine to convert the carboxamido group into a

nitrile group.

Reduction to S-AHBA: The nitrile intermediate is then reduced with hydrogen to convert the

nitrile group into an aminomethyl group, yielding (S)-(-)-4-Amino-2-hydroxybutyric acid.

Final Purification: The crude product is purified by recrystallization from a water-methanol

mixture.
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Synthesis of (S)-AHBA from L-Asparagine

L-Asparagine L-2-Hydroxysuccinamic Acid Nitrile Intermediate (S)-AHBA
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Experimental Protocol: Yeast-Catalyzed Stereoselective
Reduction
This biocatalytic approach utilizes the stereoselective reduction of a ketoester to produce the

desired (S)-enantiomer of the corresponding hydroxy acid. Saccharomyces carlsbergensis and

Saccharomyces sp. Edme have been identified as suitable yeasts for this transformation[2].

General Procedure:

Preparation of Yeast Culture: A suspension of baker's yeast (e.g., Saccharomyces

carlsbergensis) is prepared in a suitable medium, often a water/ethanol mixture, and may be

"aged" for several days to enhance the activity of specific reducing enzymes.

Substrate Addition: The starting material, methyl-4-(benzyloxycarbonyl)amino-2-

oxobutanoate, is added to the yeast culture.

Fermentation/Reduction: The mixture is incubated, typically with shaking, at a controlled

temperature (e.g., 30°C) for several days. The progress of the reaction is monitored by

techniques such as gas chromatography (GC).

Work-up and Extraction: Once the reaction is complete, the yeast cells are removed by

centrifugation. The supernatant is then extracted with an organic solvent (e.g., ether).

Purification and Hydrolysis: The extracted product, the methyl ester of (S)-4-

(benzyloxycarbonyl)amino-2-hydroxybutanoic acid, is purified. The protecting groups are

then removed by hydrolysis to yield S-AHBA.
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Yeast-Catalyzed Synthesis of (S)-AHBA

Ketoester Substrate Yeast Culture Hydroxyester Intermediate (S)-AHBA
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Biological Activities
Antibacterial Activity
S-AHBA has been reported to exhibit antibacterial properties against a range of bacteria,

including Mycobacterium tuberculosis, Salmonella typhimurium, Staphylococcus aureus, and

Streptococcus pyogenes. The proposed mechanism of action is the inhibition of protein

synthesis through binding to the bacterial ribosome. However, specific Minimum Inhibitory

Concentration (MIC) values from peer-reviewed studies are not readily available in the public

domain.

Bacterial Strain Reported Activity Mechanism of Action

Mycobacterium tuberculosis Active
Ribosome Binding, Protein

Synthesis Inhibition

Salmonella typhimurium Active
Ribosome Binding, Protein

Synthesis Inhibition

Staphylococcus aureus Active
Ribosome Binding, Protein

Synthesis Inhibition

Streptococcus pyogenes Active
Ribosome Binding, Protein

Synthesis Inhibition

Neurological Activity
As a GABA analog, S-AHBA is of significant interest for its potential to modulate neuronal

activity. It is known to interact with GABA receptors, which are the primary inhibitory

neurotransmitter receptors in the central nervous system.
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GABA Receptor Signaling Pathways:

The activation of GABA receptors by agonists like S-AHBA can trigger distinct downstream

signaling cascades.

GABA-A Receptor Signaling: Activation of GABA-A receptors, which are ligand-gated ion

channels, leads to an influx of chloride ions (Cl⁻) into the neuron. This hyperpolarizes the cell

membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

GABA-A Receptor Signaling

S-AHBA GABA-A Receptor Chloride Channel Opening Chloride Influx Hyperpolarization Neuronal Inhibition

Click to download full resolution via product page

GABA-B Receptor Signaling: GABA-B receptors are G-protein coupled receptors (GPCRs).

Upon activation by an agonist, the receptor initiates a signaling cascade through its

associated G-protein (Gi/o). The G-protein dissociates into its Gα and Gβγ subunits, which

then modulate the activity of downstream effectors. This can lead to the inhibition of adenylyl

cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying

potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These

actions collectively contribute to a slower and more prolonged inhibitory effect on neuronal

activity.

GABA-B Receptor Signaling Cascade

S-AHBA GABA-B Receptor G-protein (Gi/o) Gα subunit Gβγ subunit Adenylyl Cyclase cAMP GIRK Channel K+ Efflux Ca2+ Channel Ca2+ Influx Inhibition Neuronal Inhibition

Click to download full resolution via product page

While S-AHBA is known to interact with these receptors, specific quantitative data on its binding

affinities (Ki or IC50 values) for GABA-A and GABA-B receptors are not well-documented in
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publicly available literature.

Endocrine Effects
Some studies have investigated the effects of GABAergic compounds on hormone secretion.

One study on a mixture of amino acids, including GABAergic agents, reported a significant

increase in human growth hormone (hGH) levels, with an 8-fold increase observed 120 minutes

after oral administration[3][4]. However, clinical trial data specifically for the oral administration

of pure S-AHBA and its effect on hGH levels in humans is currently lacking.

Future Directions
The existing literature provides a solid foundation for the potential of (S)-(-)-4-Amino-2-
hydroxybutyric acid in various therapeutic areas. However, further research is needed to fully

elucidate its pharmacological profile. Key areas for future investigation include:

Quantitative Antibacterial Studies: Determination of specific MIC values against a broader

range of clinically relevant bacterial strains.

Receptor Binding Assays: Quantitative analysis of the binding affinities of S-AHBA for GABA-

A and GABA-B receptor subtypes.

In Vivo Efficacy Studies: Preclinical and clinical studies to evaluate the therapeutic efficacy of

S-AHBA for neurological disorders and its effects on endocrine function.

Optimization of Synthesis: Further development of efficient and scalable synthetic routes to

produce enantiomerically pure S-AHBA.

This comprehensive technical review summarizes the current state of knowledge on (S)-(-)-4-
Amino-2-hydroxybutyric acid, providing a valuable resource for researchers and

professionals in the field of drug discovery and development. The provided experimental

frameworks and signaling pathway diagrams offer a starting point for further investigation into

this promising molecule.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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